molecular formula C7H7ClN2S B7724959 CID 21438

CID 21438

Cat. No. B7724959
M. Wt: 186.66 g/mol
InChI Key: YZUKKTCDYSIWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 21438 is a useful research compound. Its molecular formula is C7H7ClN2S and its molecular weight is 186.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 21438 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 21438 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 21438 involves the condensation of 2,4-dichlorobenzaldehyde with 2-amino-4-methylpyridine followed by reduction and cyclization.

Starting Materials
2,4-dichlorobenzaldehyde, 2-amino-4-methylpyridine, Sodium borohydride, Acetic acid, Ethanol

Reaction
Step 1: 2,4-dichlorobenzaldehyde and 2-amino-4-methylpyridine are mixed in ethanol and refluxed for several hours to form the corresponding imine., Step 2: The imine is reduced using sodium borohydride in acetic acid to form the corresponding amine., Step 3: The amine is cyclized using acetic acid and refluxed to form the final product, CID 21438.

properties

IUPAC Name

N'-(2-chlorophenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUKKTCDYSIWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N=C(N)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 21438

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